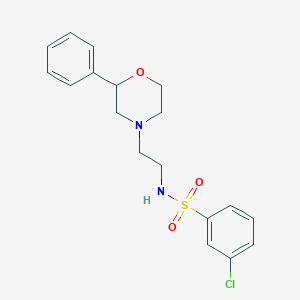

![molecular formula C19H19N3O2 B2555340 N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide CAS No. 1116017-28-7](/img/structure/B2555340.png)

N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

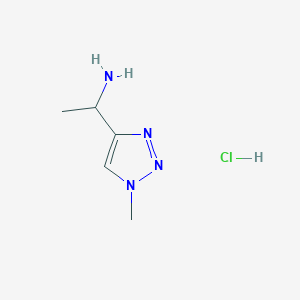

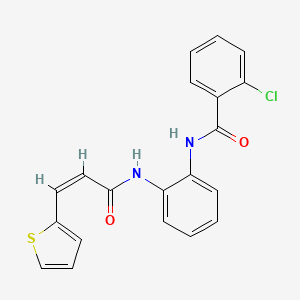

“N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide” is a chemical compound with the molecular formula C19H19N3O21. It is also known as CC-1151.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide”. However, a related compound, N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide, has been synthesized and evaluated as an NLRP3 inflammasome inhibitor2. The sulfonylurea linker in this compound can tolerate chemical modifications, including the insertion of a cyclopropyl group2.Molecular Structure Analysis

The molecular structure of “N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide” is not directly available. However, a related compound, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, has a molecular formula of CHBNO3.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide”.Physical And Chemical Properties Analysis

The molecular weight of “N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide” is 321.381.Wissenschaftliche Forschungsanwendungen

Material Science Applications

Benzamide derivatives have been explored for their potential in material science, particularly in the synthesis of polymers with well-defined structures. One study highlighted the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating the utility of benzamide derivatives in creating block copolymers with controlled properties. Such materials could have applications in nanotechnology and materials engineering due to their structural precision and potential for forming supramolecular assemblies with unique physical characteristics (Yokozawa et al., 2002).

Biological Activity

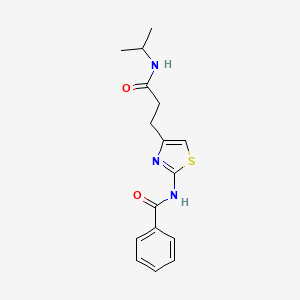

Several studies have investigated the antimicrobial properties of benzamide derivatives, indicating their potential as lead compounds for the development of new antimicrobial agents. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent antimicrobial activity, with some compounds outperforming reference drugs against pathogenic strains. This suggests benzamide derivatives could contribute to addressing challenges in treating bacterial and fungal infections (Bikobo et al., 2017).

Anticonvulsant Activity

Research into benzamide derivatives has also extended into pharmacology, with studies exploring their anticonvulsant activity. Modifications to the benzamide structure have led to compounds with varying degrees of efficacy in preventing convulsions, pointing to the therapeutic potential of these derivatives in treating neurological disorders (Clark & Davenport, 1987).

Chemical Synthesis and Catalysis

Benzamide derivatives serve as key intermediates in chemical synthesis, facilitating the development of novel synthetic methodologies. For instance, copper(ii)-mediated reactions have been used to synthesize secondary benzamides from primary amines and phenylacetic acids, showcasing the versatility of benzamide derivatives in organic synthesis and catalysis (Deng et al., 2018).

Safety And Hazards

Specific safety and hazard information for “N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide” is not available. However, a related compound, benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy-, is subject to reporting for significant new uses4. Protection in the workplace and a hazard communication program are among the requirements4.

Zukünftige Richtungen

While I couldn’t find specific future directions for “N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide”, research into related compounds as NLRP3 inflammasome inhibitors suggests potential applications in the treatment of neuroinflammatory diseases2.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.

Eigenschaften

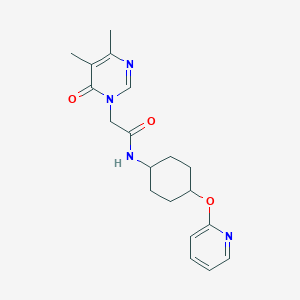

IUPAC Name |

N-benzyl-2-(2-ethylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-17-21-16-11-7-6-10-15(16)19(22-17)24-13-18(23)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWPLCBELFXWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2555271.png)

![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)